molecular formula C12H13NO3 B12851165 N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone CAS No. 192822-87-0

N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone

Cat. No.: B12851165
CAS No.: 192822-87-0
M. Wt: 219.24 g/mol
InChI Key: GCCVRCZMVYRDCO-KWQFWETISA-N
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Description

N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C12H13NO3. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various organic reactions. Its unique structure, featuring both an oxazolidinone ring and an acetyl group, makes it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone typically involves the cyclization of N-acylated amino alcohols. One common method is the reaction of N-acetyl-L-phenylalanine with ethyl chloroformate, followed by cyclization with a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-phenyl-2-oxazolidinone derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in various reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of chiral centers.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-(4R,5S)-4-methyl5-phenyl-2-oxazolidinone: A diastereomer with different stereochemistry.

    N-Acetylglucosamine: A related compound with different functional groups and applications.

    N-Acetylneuraminic acid: Another N-acetyl derivative with distinct biological roles.

Uniqueness

N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is unique due to its specific stereochemistry and its effectiveness as a chiral auxiliary. Its ability to induce high levels of enantioselectivity in various reactions sets it apart from other similar compounds.

Properties

CAS No.

192822-87-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1

InChI Key

GCCVRCZMVYRDCO-KWQFWETISA-N

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1C(=O)C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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